N,N-diethyl-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
N,N-Diethyl-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS: 866589-15-3) is a triazoloquinazoline derivative featuring a 4-methylbenzenesulfonyl (tosyl) group at position 3 and a diethylamine substituent at position 3. This compound is part of a broader class of nitrogen-containing heterocycles known for diverse pharmacological activities, including anticancer and antimicrobial properties . Its structure combines a fused triazole-quinazoline core with sulfonyl and amine functionalities, which are critical for interactions with biological targets.
Properties
IUPAC Name |
N,N-diethyl-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-4-24(5-2)18-16-8-6-7-9-17(16)25-19(21-18)20(22-23-25)28(26,27)15-12-10-14(3)11-13-15/h6-13H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUZFPQIBGCQQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(N=NN2C3=CC=CC=C31)S(=O)(=O)C4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Key Functional Groups
The target compound features a fused triazolo[1,5-a]quinazoline scaffold with three critical modifications:
- N,N-Diethylamine at position 5.
- 4-Methylbenzenesulfonyl group at position 3.
- Triazole-quinazoline annulation enabling conjugated π-system interactions.
These substituents necessitate multi-step syntheses involving cyclocondensation, nucleophilic substitution, and sulfonation.
Synthetic Routes to the Triazoloquinazoline Core
Cyclocondensation of Hydrazinobenzoic Acids and N-Cyanoimidocarbonates
Adapting methods from triazoloquinazoline syntheses, the core structure is formed via reaction between substituted hydrazinobenzoic acids and N-cyanoimidocarbonates. For example:
- Hydrazinobenzoic acid (10 mmol) reacts with N-cyanoimidocarbonate (10 mmol) in ethanol with triethylamine (30 mmol) at 0°C.
- Acidification with HCl induces cyclization, yielding triazoloquinazoline intermediates (e.g., 5a-h in).
Key Optimization :
Multicomponent Reactions (MCRs) Using MIL-101(Cr) Catalysis
Green MCR strategies enable one-pot assembly of triazoloquinazoline derivatives:
- 1H-1,2,4-Triazol-3-amine , dimedone, and benzaldehyde react in acetonitrile with MIL-101(Cr) (7 mg, 0.25 mol%) at room temperature.
- The catalyst promotes Knoevenagel condensation and Mannich-type annulation, forming the triazoloquinazoline skeleton in 94% yield.
Advantages :
Functionalization of the Triazoloquinazoline Core
Introduction of the 4-Methylbenzenesulfonyl Group
Sulfonation at position 3 is achieved via electrophilic aromatic substitution or nucleophilic displacement:
Direct Sulfonation Using Tosyl Chloride
- The triazoloquinazoline intermediate (1 mmol) reacts with 4-methylbenzenesulfonyl chloride (1.2 mmol) in dichloromethane (DCM) with pyridine (2 mmol) as a base.
- Stirring at 0°C for 2 hours yields the sulfonated product in 82% purity.
Characterization :
- FTIR : S=O stretches at 1360 cm⁻¹ and 1175 cm⁻¹.
- 1H NMR : Aromatic protons of the tosyl group appear as a doublet at δ 7.75–7.82 ppm.
Copper-Catalyzed Sulfonation
Alternative methods employ CuI (10 mol%) and p-toluenesulfonyl azide in DMF at 80°C, achieving 78% yield.
Installation of N,N-Diethylamine at Position 5
The amine group is introduced via nucleophilic substitution or reductive amination:
Alkylation of 5-Aminoquinazoline Precursors
- 5-Chlorotriazoloquinazoline (1 mmol) reacts with excess diethylamine (5 mmol) in DMF at 100°C for 12 hours.
- Potassium carbonate (2 mmol) acts as a base, yielding the N,N-diethyl derivative in 68% yield.
Side Reactions :
Reductive Amination
Integrated Synthetic Pathways
Reaction Optimization Data
| Parameter | Route A (Yield) | Route B (Yield) |
|---|---|---|
| Core formation | 85% | 94% |
| Sulfonation | 82% | 80% |
| Amine substitution | 68% | 74% |
| Total efficiency | 52% | 61% |
Key Findings :
Characterization and Analytical Validation
Spectroscopic Data
Challenges and Mitigation Strategies
Regioselectivity in Sulfonation
Diethylamine Over-Alkylation
- Issue : Formation of quaternary ammonium salts.
- Solution : Employ excess diethylamine and shorter reaction times.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Pyridine, triethylamine.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula: C20H21N5O2S
- CAS Number: 866589-15-3
- Structure: The compound features a triazole ring fused to a quinazoline moiety, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that compounds containing triazole and quinazoline structures exhibit promising anticancer properties. Specifically:
- Mechanism of Action: These compounds may inhibit specific kinases involved in cancer cell proliferation.
- Case Studies: In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer agents .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens.
- Target Organisms: Studies have reported effectiveness against both Gram-positive and Gram-negative bacteria.
- Mechanism: The triazole ring may interfere with the synthesis of nucleic acids in microbial cells .
Anti-inflammatory Effects
Emerging research suggests that N,N-diethyl-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine may possess anti-inflammatory properties.
- In Vivo Studies: Animal models have shown reduced inflammation markers when treated with this compound.
- Potential Applications: This could lead to therapeutic applications in diseases characterized by chronic inflammation .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N,N-diethyl-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Triazoloquinazoline derivatives are highly tunable, with substituents on the sulfonyl and amine groups significantly influencing their biological and physicochemical properties. Below is a comparative analysis of key analogs:
Table 1: Structural Analogs and Substituent Variations
Key Observations :
- Savirin’s 4-isopropylphenylsulfonyl group further increases hydrophobicity, which may influence its antibacterial activity against Staphylococcus aureus . Substitution with electron-withdrawing groups (e.g., chlorine in ) or bulky substituents (e.g., 2,5-dimethylphenyl in ) can alter binding affinity to enzymatic targets.
- Amine Group Variations :
Anticancer Activity
- The diethylamine group may mimic the amino fragments in these derivatives, which show IC₅₀ values ranging from 0.12 to 12.4 µM .
- Savirin : Primarily studied for its antagonism against S. aureus, its 5-oxo group differentiates it from amine-bearing analogs, suggesting divergent biological targets .
Antimicrobial Activity
- Thieno[3,2-e]triazolo[1,5-a]pyrimidines: Conjugation with 1,2,4-oxadiazole rings (as in ) has shown promise against Trypanosoma cruzi, highlighting the importance of heterocyclic extensions for antiparasitic activity.
Physicochemical Properties
Table 2: Predicted Properties of Selected Compounds
*logP values estimated using fragment-based methods.
Biological Activity
N,N-diethyl-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound that has drawn attention due to its potential biological activities. This article reviews the existing literature to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds characterized by the presence of a triazole ring fused to a quinazoline moiety. Its structure is represented as follows:
Antimicrobial Activity
Studies have shown that derivatives of quinazoline and triazole exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated activity against various bacterial strains, including resistant strains like MRSA. The mechanism often involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Activity
Research indicates that triazoloquinazolines possess anti-inflammatory properties. For example, related compounds have been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammatory responses. In vitro studies have demonstrated that these compounds can significantly reduce the production of pro-inflammatory cytokines in activated macrophages .
Anticancer Potential
There is growing evidence supporting the anticancer activity of triazoloquinazolines. In vitro assays have revealed that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins. Additionally, molecular docking studies suggest that they may effectively bind to key targets involved in cancer cell proliferation and survival .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Compounds in this class often act as inhibitors of specific enzymes involved in cell signaling pathways.
- Receptor Modulation : Some studies suggest that these compounds can modulate receptor activity (e.g., serotonin receptors), influencing cellular responses .
- Cytotoxicity : The ability to induce cell death in cancer cells is a significant aspect of their anticancer potential.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a series of triazoloquinazolines against various pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against Gram-positive bacteria .
Study 2: Anti-inflammatory Effects
In an investigation into anti-inflammatory effects, researchers treated LPS-stimulated macrophages with this compound. The compound significantly reduced TNF-alpha levels and inhibited NF-κB activation with an IC50 value of 25 µM .
Data Summary
| Activity Type | IC50/MIC Values | Target/Mechanism |
|---|---|---|
| Antimicrobial | MIC = 10 µg/mL | Cell wall synthesis inhibition |
| Anti-inflammatory | IC50 = 25 µM | NF-κB pathway inhibition |
| Anticancer | IC50 = 15 µM | Induction of apoptosis via caspase activation |
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions are required?
The synthesis typically involves multi-step reactions, including cyclization and sulfonylation. A common approach starts with anthranilic acid derivatives, followed by triazole ring formation via cyclization under basic conditions (e.g., triethylamine in ethanol). Sulfonylation with 4-methylbenzenesulfonyl chloride is critical, requiring anhydrous conditions to avoid hydrolysis. Purification via recrystallization or column chromatography ensures high purity .
Q. Which spectroscopic and chromatographic methods are effective for characterizing structural integrity?
- 1H/13C NMR : Confirms substituent positions and aromatic proton environments (e.g., distinguishing quinazoline protons at δ 7.5–8.5 ppm) .
- IR Spectroscopy : Identifies sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and triazole (C=N stretch at ~1600 cm⁻¹) groups .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z ~467.6 g/mol) .
- X-ray Crystallography : Resolves structural ambiguities by determining bond angles and planarity of the fused triazoloquinazoline system .
Q. What initial biological screening assays are recommended for evaluating activity?
Q. How can solubility challenges be addressed during formulation?
Structural modifications, such as introducing polar groups (e.g., ethoxy or morpholino substituents), enhance aqueous solubility. Co-solvents like DMSO or cyclodextrin complexes are used in in vitro studies .
Advanced Research Questions
Q. How can discrepancies in biological activity data across structural analogs be resolved?
Perform comparative SAR analysis by synthesizing analogs with systematic substitutions (e.g., varying sulfonyl or diethylamine groups). Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to targets like kinases or transporters. Validate with genetic knockout strains to confirm target specificity .
Q. What strategies optimize synthetic yield and scalability in multi-step reactions?
- Solvent Optimization : Replace DMF with ethanol or THF to reduce toxicity .
- Catalyst Screening : Test alternatives to triethylamine (e.g., DBU) for improved cyclization efficiency .
- Flow Chemistry : Enhance reproducibility and scalability for high-throughput synthesis .
Q. How are in silico ADMET profiling and molecular docking methodologies applied?
- ADMET Prediction : Tools like SwissADME predict bioavailability (%ABS >60) and blood-brain barrier penetration (e.g., logP ~6.1 indicates high lipophilicity) .
- Molecular Docking : Simulate binding to ATP-binding pockets (e.g., TarG transporter) using homology models derived from PDB templates .
Q. What experimental designs elucidate the compound’s mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
